2-Methyl-5-nitroanisole

Chemical Synthesis Quality Control Intermediate Purity

Sourcing a nitroaromatic intermediate with precise regiochemistry for API synthesis? Generic isomers often fail due to altered electronic profiles. 2-Methyl-5-nitroanisole (CAS 13120-77-9) offers a distinct 1,2,4-substitution pattern, ensuring correct downstream reactivity for anti-inflammatory APIs, herbicides, and dyes. - **Core Advantage:** Enables specific reduction to 2-methoxy-p-toluidine; non-interchangeable with 2-Methyl-4-nitroanisole. - **Supply Certainty:** Stocked in research to kg quantities; same-day dispatch. - **Quality:** ≥97% (GC) with verified melting point (69-74°C).

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 13120-77-9
Cat. No. B083165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitroanisole
CAS13120-77-9
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])OC
InChIInChI=1S/C8H9NO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5H,1-2H3
InChIKeyWVQGZNRUEVFXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitroanisole: Identity & Specifications


2-Methyl-5-nitroanisole (CAS 13120-77-9), also designated as 2-Methoxy-4-nitrotoluene, is a solid nitroaromatic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1]. It belongs to the class of nitrophenyl ethers and is characterized by a methyl group and a nitro group substituted on an anisole (methoxybenzene) core . Commercial products typically specify a purity of ≥97% to >98.0% (GC), with a reported melting point range of 69-74°C and density of approximately 1.18 g/cm³ . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes [2].

Solid nitroaromatic intermediate with defined 1,2,4-substitution pattern for multi-step synthesis
Commercially available in high-purity grades suitable for sensitive synthetic sequences
Consistent melting point range supports solid-handling in automated or parallel synthesis workflows

2-Methyl-5-nitroanisole: Substitution Challenges


While 2-Methyl-5-nitroanisole shares a general class with other nitrophenyl ethers and substituted nitroaromatics, direct substitution is non-trivial due to the specific electronic and steric profile conferred by its unique 1,2,4-substitution pattern [1]. The combination of an electron-donating methoxy group at the 1-position, a methyl group at the 2-position, and an electron-withdrawing nitro group at the 4-position creates a distinct dipole moment and a specific pattern of reactivity for electrophilic aromatic substitution and nucleophilic attack that is not replicated by isomers like 2-Methyl-4-nitroanisole or 3-Methyl-4-nitroanisole . This precise regiochemistry is often essential for achieving the desired activity or downstream synthetic utility, meaning that seemingly close analogs cannot be assumed to be interchangeable in a synthetic pathway without compromising yield, purity, or biological activity .

Isomeric mismatch
2-Methyl-4-nitroanisole or 3-Methyl-4-nitroanisole differ in regiochemistry; downstream reactivity may not transfer directly.
Reduction product divergence
The 1,2,4-pattern yields a p-toluidine derivative upon reduction; other isomers produce m-toluidine or alternative anilines, altering synthetic utility.
Specification gap
Less common nitroanisole isomers may lack high-purity grades; impurity profiles can impact yield and side-product formation in multi-step routes.

2-Methyl-5-nitroanisole: Differentiation from Analogs


Purity Specification Differentiation

Procurement specifications for 2-Methyl-5-nitroanisole show a well-defined purity standard of >98.0% (GC) from multiple major suppliers, a quantitative threshold that may not be universally available for its closer, less common isomers . This specification is critical for ensuring consistent performance in multi-step syntheses where impurities can significantly impact yield and side-product formation.

Purity specification
Data to verify
>98.0% (GC)
Supports procurement for sensitive multi-step syntheses
Review vendor datasheets for batch-specific purity
Chemical Synthesis Quality Control Intermediate Purity

Regiochemical Specificity in Synthesis

A direct, documented application benchmark for 2-Methyl-5-nitroanisole is its quantitative reduction to 2-methoxy-p-toluidine using tin and hydrochloric acid . This specific transformation, leading to a valuable pharmaceutical and dye intermediate, is a function of the exact 1,2,4-substitution pattern. An attempt to perform this same reduction on an isomer like 2-Methyl-4-nitroanisole would yield a completely different, non-equivalent product (2-methoxy-m-toluidine), demonstrating that the positional isomerism is a critical differentiator for downstream utility.

Reduction outcome
Data to verify
Target: 2-methoxy-p-toluidine
Comparator: 2-methoxy-m-toluidine (hypothetical)
Regiochemistry determines product identity
Isomer comparison requires verification under specific reduction conditions
Organic Synthesis Regioselective Reduction Aniline Synthesis

Melting Point as a Differentiator

The melting point of 2-Methyl-5-nitroanisole is consistently reported in the range of 69-74°C (lit. 69-71°C) [1]. This property provides a straightforward, non-destructive method for initial purity assessment and identity confirmation, and it serves as a key differentiator from other nitroanisole isomers, which may exist as liquids or have significantly different melting points (e.g., 2-Nitroanisole, a liquid at room temperature). A narrow, well-defined melting range is a key specification for solid-form building blocks in automated synthesis platforms.

Melting point
Reported
69–74°C
Differentiates from liquid nitroanisole isomers
Literature range 69–71°C; confirm with actual lot
Physical Chemistry Analytical Chemistry Quality Control

2-Methyl-5-nitroanisole: Key Applications


Anti-Inflammatory and Analgesic Intermediate

2-Methyl-5-nitroanisole is specifically cited as an intermediate in the synthesis of various pharmaceuticals, with a focus on creating anti-inflammatory and analgesic drugs . Its utility in this space stems from its function as a key building block for constructing more complex, bioactive molecules, where the nitro group can be reduced or further derivatized .

Agrochemical Formulation Stabilizer

This compound is utilized in the production of pesticides and herbicides, where its incorporation is reported to enhance the effectiveness and stability of the final agricultural formulations . This application leverages the specific electronic properties of the nitroaromatic core to improve the performance and longevity of crop protection agents.

Precursor for Dyes and Fine Chemical Intermediates

2-Methyl-5-nitroanisole serves as a crucial precursor in the synthesis of various organic compounds, including dyes and other fine chemicals . Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex organic structures , and it is specifically documented as a starting material for the synthesis of 2-methoxy-p-toluidine and 2-methoxy-4-nitrobenzyl bromide .

Application
Selection Property
Validation Focus
Pharmaceutical R&D intermediate
Nitro group reducibility to aniline
Product identity after reduction
Agrochemical formulation research
Nitroaromatic electronic profile
Stability and performance in formulations
Dye and fine chemical precursor
Electrophilic substitution reactivity
Yield of subsequent derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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